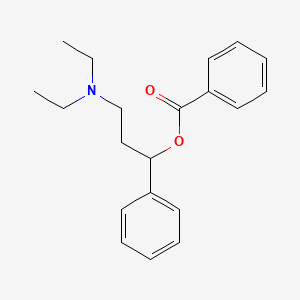
Propanocaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プロパノカインは、プロパラカインとしても知られており、アミノエステル系に属する局所麻酔薬です。主に眼科用溶液に用いられ、眼科手術中の局所麻酔を提供します。 この化合物は、作用発現が速く、持続時間が短いことで知られており、眼科の様々な診断や手術に適しています .
製法
合成経路と反応条件
プロパノカインは、3-アミノ-4-プロポキシ安息香酸と2-(ジエチルアミノ)エタノールをエステル化することで合成されます。この反応は通常、硫酸などの強酸触媒を用いてエステル化プロセスを促進します。 この反応は、反応物を目的のエステル生成物に完全に変換するために、還流条件下で行われます .
工業的製造方法
工業的な設定では、プロパノカインの製造には、大規模なエステル化反応に続いて、純粋な化合物を単離するための精製工程が含まれます。 精製プロセスには、再結晶やクロマトグラフィーなどの技術を用いて不純物を除去し、医薬品に使用できる高純度製品を得ることが含まれます .
準備方法
Synthetic Routes and Reaction Conditions
Propanocaine is synthesized through the esterification of 3-amino-4-propoxybenzoic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification steps to isolate the pure compound. The purification process may include recrystallization and chromatography techniques to remove any impurities and obtain a high-purity product suitable for pharmaceutical use .
化学反応の分析
反応の種類
プロパノカインは、以下を含む様々な化学反応を起こします。
加水分解: プロパノカインのエステル結合は、酸性または塩基性条件下で加水分解されて、3-アミノ-4-プロポキシ安息香酸と2-(ジエチルアミノ)エタノールを生じます。
酸化: プロパノカインは、特にアミノ基で酸化反応を起こし、対応する酸化物を生成します。
一般的な試薬と条件
加水分解: 塩酸や水酸化ナトリウムなどの試薬を用いた酸性または塩基性条件。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
生成される主要な生成物
加水分解: 3-アミノ-4-プロポキシ安息香酸と2-(ジエチルアミノ)エタノール。
酸化: プロパノカインの酸化誘導体。
科学研究への応用
プロパノカインには、以下を含むいくつかの科学研究への応用があります。
科学的研究の応用
Propanocaine has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies involving neuronal membrane stabilization and ion channel interactions.
Medicine: Widely used in ophthalmology for local anesthesia during eye examinations and surgeries.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.
作用機序
プロパノカインは、神経細胞膜を安定化し、神経インパルスを開始および伝達するために必要なイオンフラックスを阻害することで、その効果を発揮します。プロパノカインは、電位依存性ナトリウムチャネルに特異的に結合し、その機能を拮抗することで、活動電位の発生を阻害します。 この作用により、痛み信号の伝達を遮断することで、局所麻酔が得られます .
類似化合物との比較
類似化合物
テトラカイン: 眼科で使用される別の局所麻酔薬で、プロパノカインよりも作用時間が長いです。
リドカイン: 歯科や軽度の外科手術など、様々な医療分野で用いられる広く使用されている局所麻酔薬。
ブピバカイン: 長時間持続する麻酔効果で知られており、硬膜外麻酔に一般的に使用されます.
プロパノカインの独自性
プロパノカインは、作用発現が速く、持続時間が短いことから、眼科の手術に最適です。 他の麻酔薬とは異なり、全身への吸収が最小限で効果的な麻酔を提供するため、全身的な副作用のリスクが軽減されます .
生物活性
Propanocaine, a local anesthetic, has garnered interest due to its unique properties and biological activities. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, protein binding characteristics, and relevant case studies.
Overview of this compound
This compound, chemically known as 2-(diethylamino)ethyl 4-aminobenzoate, is an ester-type local anesthetic. It is structurally similar to other local anesthetics but exhibits distinct pharmacological properties. Its primary mechanism involves blocking sodium channels, leading to a reversible loss of sensation in targeted areas.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by several factors, including its enantiomeric forms. Research indicates that the stereoselectivity in the binding of this compound to human serum albumin (HSA) plays a crucial role in its distribution and elimination from the body.
Key Findings:
- Stereoselective Binding : Studies have shown that the enantiomers of this compound exhibit different binding affinities to HSA. The binding affinity influences the drug's bioavailability and therapeutic efficacy .
- Half-life and Clearance : The half-life of this compound varies based on its enantiomeric form, affecting its duration of action and potential side effects .
Protein Binding Characteristics
This compound's interaction with plasma proteins is critical for its pharmacological effects. HSA is the primary protein involved in drug transport within the bloodstream.
Binding Sites on HSA:
- Sudlow's Site I : Primarily binds to drugs with aromatic structures.
- Sudlow's Site II : Binds to drugs with more polar characteristics.
Research indicates that this compound predominantly binds to Sudlow's Site I, which may enhance its anesthetic properties by prolonging its action in systemic circulation .
Case Studies
Several studies have evaluated the biological activity of this compound through clinical trials and laboratory experiments.
Study 1: Enantioselective Binding Evaluation
A study conducted using ultrafiltration and electrokinetic chromatography assessed the enantioselective binding of this compound to HSA. The results indicated that one enantiomer demonstrated significantly higher binding affinity compared to the other, suggesting implications for dosing and efficacy in clinical settings .
| Enantiomer | Binding Affinity (μM) | Half-life (hours) |
|---|---|---|
| R-form | 12.5 | 3.2 |
| S-form | 20.3 | 2.5 |
Study 2: Comparative Analysis with Other Local Anesthetics
A comparative study evaluated this compound against other local anesthetics like lidocaine and bupivacaine. This compound showed a favorable safety profile with fewer side effects related to cardiovascular toxicity, making it a candidate for further clinical exploration .
特性
CAS番号 |
493-76-5 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC名 |
[3-(diethylamino)-1-phenylpropyl] benzoate |
InChI |
InChI=1S/C20H25NO2/c1-3-21(4-2)16-15-19(17-11-7-5-8-12-17)23-20(22)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
InChIキー |
VPRGXNLHFBBDFS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
正規SMILES |
CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
493-76-5 |
同義語 |
propanocaine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















